![molecular formula C8H9N5 B13757718 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine CAS No. 740021-51-6](/img/structure/B13757718.png)
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is a heterocyclic compound with the molecular formula C8H7N3 It is a derivative of pyrido[2,3-b]pyrazine, characterized by the presence of a methyl group at the 3-position and amino groups at the 6 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine typically involves multicomponent reactions. One reported method involves the reaction of 2,3-diaminopyridine with pyruvic aldehyde in ethanol under reflux conditions. The reaction mixture is then concentrated, and the residue is recrystallized from 2-propanol to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA sensor and bioactive compound.
Medicine: Evaluated as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), showing significant inhibitory activity in vitro.
Industry: Explored for its use in the development of photonic and optoelectronic materials due to its unique electronic properties.
Mécanisme D'action
The biological mechanism of action for 3-Methylpyrido[2,3-b]pyrazine-6,8-diamine involves its interaction with molecular targets such as TNF-α. The compound inhibits the activity of TNF-α, a cytokine involved in systemic inflammation, by binding to its active site and preventing its interaction with receptors. This inhibition can reduce inflammation and has potential therapeutic applications in diseases where TNF-α plays a critical role.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the methyl and amino substitutions.
3-Methylpyrido[2,3-b]pyrazine: Lacks the amino groups at the 6 and 8 positions.
6,8-Diaminopyrido[2,3-b]pyrazine: Lacks the methyl group at the 3-position.
Uniqueness
3-Methylpyrido[2,3-b]pyrazine-6,8-diamine is unique due to the combination of its methyl and amino substitutions, which confer distinct electronic and steric properties.
Propriétés
Numéro CAS |
740021-51-6 |
|---|---|
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-methylpyrido[2,3-b]pyrazine-6,8-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(9)2-6(10)13-8(7)12-4/h2-3H,1H3,(H4,9,10,12,13) |
Clé InChI |
QMLMGULJCDURDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=CC(=NC2=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-bis[(2-iodoacetyl)oxy]propyl 2-iodoacetate](/img/structure/B13757642.png)
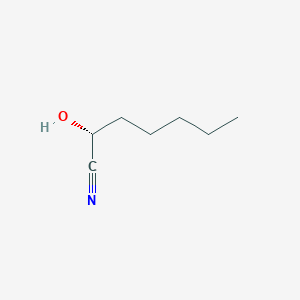
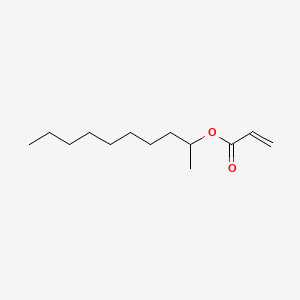




![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
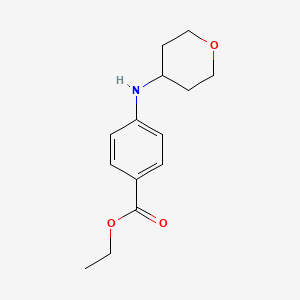
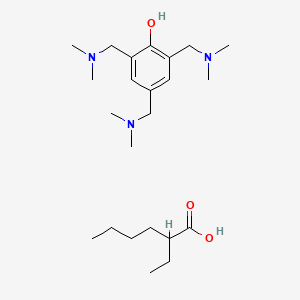
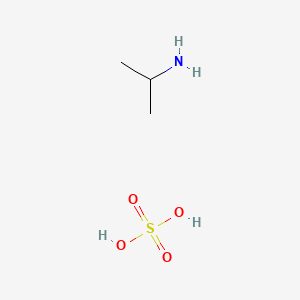
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)

